molecular formula C16H12BrFN2O2S B6620441 4-bromo-N-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-2,5-dimethylfuran-3-carboxamide

4-bromo-N-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-2,5-dimethylfuran-3-carboxamide

Cat. No.: B6620441
M. Wt: 395.2 g/mol
InChI Key: CFNUGYHBXNPDQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-N-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-2,5-dimethylfuran-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a thiazole ring, a furan ring, and various substituents including bromine and fluorine atoms

Properties

IUPAC Name

4-bromo-N-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-2,5-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrFN2O2S/c1-8-13(14(17)9(2)22-8)15(21)20-16-19-12(7-23-16)10-4-3-5-11(18)6-10/h3-7H,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFNUGYHBXNPDQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(O1)C)Br)C(=O)NC2=NC(=CS2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-2,5-dimethylfuran-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-2,5-dimethylfuran-3-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, particularly at the thiazole and furan rings.

    Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

4-bromo-N-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-2,5-dimethylfuran-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-bromo-N-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-2,5-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular processes. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,5-dimethylfuran-3-carboxamide
  • 4-bromo-N-[4-(3-chlorophenyl)-1,3-thiazol-2-yl]-2,5-dimethylfuran-3-carboxamide
  • 4-bromo-N-[4-(3-methylphenyl)-1,3-thiazol-2-yl]-2,5-dimethylfuran-3-carboxamide

Uniqueness

The uniqueness of 4-bromo-N-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-2,5-dimethylfuran-3-carboxamide lies in the presence of the fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.